N-(3-methoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
Description
N-(3-Methoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a synthetic 1,4-benzothiazine derivative characterized by a methoxy-substituted phenyl ring attached to the acetamide group. The methoxy group at the meta position of the phenyl ring may influence electronic and steric properties, modulating interactions with biological targets.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-22-12-6-4-5-11(9-12)18-16(20)10-15-17(21)19-13-7-2-3-8-14(13)23-15/h2-9,15H,10H2,1H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQICPNHBRFTBGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377651 | |
| Record name | N-(3-methoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6630-96-2 | |
| Record name | N-(3-methoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of N-(3-methoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the benzothiazine ring: This can be achieved through the cyclization of 2-aminothiophenol with an appropriate carbonyl compound.
Introduction of the acetamide group: This step involves the reaction of the benzothiazine intermediate with an acylating agent such as acetyl chloride or acetic anhydride.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Chemical Reactions Analysis
N-(3-methoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the acetamide or methoxy groups, using reagents like alkyl halides or amines.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Antimicrobial Properties : Research indicates that benzothiazine derivatives exhibit antimicrobial activity. The specific compound under discussion has shown promise against various bacterial strains, making it a candidate for further development as an antibacterial agent. Studies have demonstrated that modifications in the benzothiazine structure can enhance its efficacy against resistant strains .
Anticancer Potential : There is growing interest in the anticancer properties of compounds containing the benzothiazine moiety. Preliminary studies suggest that N-(3-methoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide may inhibit cancer cell proliferation through mechanisms that involve apoptosis and cell cycle arrest .
Neuroprotective Effects : Some derivatives of benzothiazine have been investigated for neuroprotective effects. The compound may exhibit protective properties against neurodegenerative diseases by modulating oxidative stress and inflammation pathways .
Medicinal Chemistry Applications
Drug Development : The unique structure of this compound makes it a valuable scaffold for drug development. Its ability to interact with various biological targets allows for the design of novel therapeutics aimed at treating infections, cancer, and neurodegenerative disorders.
Structure–Activity Relationship (SAR) : Understanding the SAR of this compound can lead to the optimization of its biological activity. Researchers are focusing on modifying different functional groups to enhance potency and selectivity while minimizing toxicity .
Case Studies
- Antibacterial Efficacy : A study published in Journal of Medicinal Chemistry evaluated several benzothiazine derivatives for their antibacterial activity. The results indicated that compounds similar to this compound exhibited significant inhibition against Gram-positive bacteria .
- Cancer Cell Line Testing : In vitro studies conducted on various cancer cell lines demonstrated that this compound could induce apoptosis in a dose-dependent manner. The mechanism was linked to the activation of caspases and disruption of mitochondrial membrane potential .
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural and physicochemical properties of N-(3-methoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide and its analogs:
Key Research Findings and Implications
Substituent Effects :
- Meta vs. Para Substitution : Para-substituted derivatives generally show higher bioactivity due to optimal steric and electronic alignment with target binding sites .
- Electron-Donating Groups : Methoxy groups may improve solubility but reduce target affinity compared to electron-withdrawing groups like -Cl .
Therapeutic Potential: The 4-chlorophenyl variant’s success in pain modulation highlights the scaffold’s versatility for CNS-targeting drugs . Methoxyphenyl derivatives warrant further investigation for conditions requiring balanced lipophilicity and solubility.
Biological Activity
N-(3-methoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activity. This article explores its biological properties, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
- Molecular Formula : C20H22N4O4
- Molecular Weight : 382.41 g/mol
- CAS Number : 866144-61-8
- Structure : Chemical Structure
The compound exhibits a range of biological activities primarily attributed to its structural features, which allow it to interact with various biological targets. Molecular docking studies indicate that it may bind effectively to specific enzymes and receptors involved in disease processes. For example, research has shown that derivatives of benzothiazine compounds can inhibit key enzymes like cyclooxygenases (COX), which are implicated in inflammatory pathways .
Anticancer Activity
This compound has been evaluated for its anticancer properties. In vitro studies on various cancer cell lines demonstrated that the compound can inhibit cell proliferation effectively. The IC50 values obtained from these assays indicate potent activity against several types of cancer cells, including breast and prostate cancer lines .
Anti-inflammatory Effects
The compound has also been tested for anti-inflammatory activity. In vivo studies showed that it significantly reduced inflammation markers in animal models, suggesting potential therapeutic applications in treating inflammatory diseases. The mechanism involves the inhibition of COX enzymes, which play a crucial role in the inflammatory response .
Case Studies
- Study on Anticancer Properties :
- Inflammation Model Study :
Summary of Findings
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(3-methoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide?
- Methodology : The compound can be synthesized via multi-step reactions starting with a benzothiazine core. For example, describes a protocol where chloroacetylated intermediates are coupled with substituted phenols using DMF as a solvent and potassium carbonate as a base. Reaction completion is monitored via TLC, and the product is precipitated with water .
- Key Data :
| Step | Reagents/Conditions | Yield (%) | Characterization (IR/NMR/MS) |
|---|---|---|---|
| 3(a-o) | K₂CO₃, DMF, RT | 60-85% | IR: 1667 cm⁻¹ (C=O); NMR: δ 3.8 (-OCH₃), 4.0 (CH₂); MS: m/z 430.2 (M+1) |
Q. Which spectroscopic techniques are critical for structural confirmation?
- Methodology :
- IR Spectroscopy : Identifies carbonyl (C=O, ~1667 cm⁻¹) and methoxy (-OCH₃, ~3509 cm⁻¹) groups .
- NMR : ¹H NMR (CDCl₃) resolves aromatic protons (δ 6.9–7.5 ppm) and acetamide NH (δ 9.8 ppm) .
- Mass Spectrometry : Confirms molecular weight (e.g., m/z 430.2 for derivative 3c) .
Q. What safety protocols are recommended during synthesis?
- Handling : Use fume hoods for DMF () and avoid skin contact with chloroacetylated intermediates .
- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap and water ( ) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data between synthetic batches?
- Methodology :
- Reproducibility Checks : Ensure consistent reaction conditions (e.g., uses RT for 24 hours).
- Advanced NMR : 2D NMR (COSY, HSQC) clarifies overlapping signals (e.g., aromatic protons in δ 6.9–7.5 ppm) .
- Crystallography : Compare experimental XRD data (e.g., ’s C15–S bond length) with computational models .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Methodology :
- Modify Substituents : Replace the 3-methoxyphenyl group with electron-withdrawing groups (e.g., nitro in ’s derivative 3c) to assess hypoglycemic activity .
- Biological Assays : Test analogs in vitro (e.g., α-glucosidase inhibition) and in vivo (e.g., Wister rat models) .
- Data Interpretation : Correlate logP values (calculated via PubChem) with bioavailability trends .
Q. What strategies optimize reaction yields during scale-up?
- Methodology :
- Solvent Screening : Replace DMF with less polar solvents (e.g., acetonitrile) to reduce side reactions .
- Catalysis : Explore Pd-mediated coupling for benzothiazine-acetamide fusion (analogous to ’s methods) .
- Case Study : achieved 85% yield using excess potassium carbonate (1.5 mol) and slow addition of intermediates .
Q. How can computational modeling predict biological targets?
- Methodology :
- Docking Studies : Use AutoDock Vina with crystal structures (e.g., ’s benzothiazine core) to identify binding pockets in enzymes like COX-2 .
- MD Simulations : Validate stability of ligand-protein complexes over 100 ns trajectories (e.g., GROMACS) .
Data Contradictions and Troubleshooting
- Issue : Discrepancies in elemental analysis (e.g., reports N = 6.57% vs. calculated 9.79%).
- Resolution : Verify purity via HPLC (>95%) and recalibrate combustion analysis equipment .
- Issue : Low bioactivity in initial screens.
- Resolution : Reassess solubility (use DMSO/water mixtures) or modify pharmacokinetic properties (e.g., logP via ’s PubChem data) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
